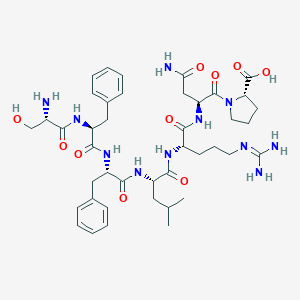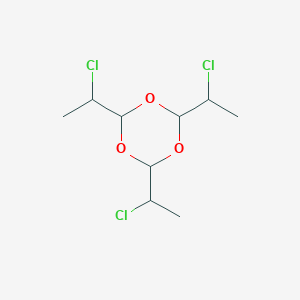
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane (TCT) is an organic compound that is widely used in scientific research for its unique chemical properties. TCT is a cyclic trimeric ether that contains three chloroethyl groups attached to a trioxane ring. This compound has been extensively studied for its potential as an anti-cancer agent and as a tool for chemical synthesis.
作用機序
The mechanism of action of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane involves the formation of reactive intermediates such as chloroethyl radicals and epoxides, which can react with cellular macromolecules such as DNA, proteins, and lipids. These reactive intermediates can cause DNA damage, protein cross-linking, and lipid peroxidation, leading to cell death. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to be more toxic to cancer cells than normal cells, making it a promising candidate for cancer therapy.
生化学的および生理学的効果
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to have antibacterial and antifungal activity. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a number of physiological effects.
実験室実験の利点と制限
One of the main advantages of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane is its high reactivity and selectivity. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane can selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane is also relatively easy to synthesize and can be obtained in high yield. However, 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has some limitations for lab experiments. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane is highly reactive and can be toxic to normal cells, making it difficult to work with. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane also has a short half-life and can decompose rapidly under certain conditions, making it difficult to store and transport.
将来の方向性
There are a number of future directions for research on 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane. One area of research is the development of new cancer therapies based on 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane. Researchers are exploring different ways to deliver 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane to cancer cells, such as using nanoparticles or liposomes. Another area of research is the synthesis of new 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane derivatives with improved properties such as increased selectivity or reduced toxicity. Finally, researchers are exploring the use of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane in other areas of research such as chemical synthesis and environmental remediation.
合成法
The synthesis of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane involves the reaction of 1,3,5-trioxane with chloroethylamine hydrochloride in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane as the major product. The yield of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
科学的研究の応用
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has a wide range of applications in scientific research. One of the most promising areas of research is its potential as an anti-cancer agent. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating the caspase cascade. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has also been shown to inhibit the growth of tumor cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
特性
CAS番号 |
142817-71-8 |
|---|---|
製品名 |
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane |
分子式 |
C9H15Cl3O3 |
分子量 |
277.6 g/mol |
IUPAC名 |
2,4,6-tris(1-chloroethyl)-1,3,5-trioxane |
InChI |
InChI=1S/C9H15Cl3O3/c1-4(10)7-13-8(5(2)11)15-9(14-7)6(3)12/h4-9H,1-3H3 |
InChIキー |
XTQUGQZRFTWKFM-UHFFFAOYSA-N |
SMILES |
CC(C1OC(OC(O1)C(C)Cl)C(C)Cl)Cl |
正規SMILES |
CC(C1OC(OC(O1)C(C)Cl)C(C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B115056.png)
![Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-](/img/structure/B115057.png)
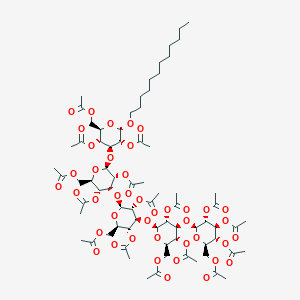
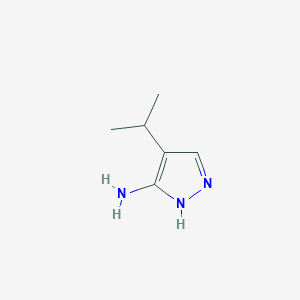
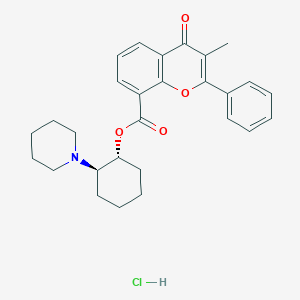
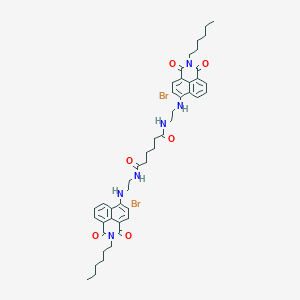
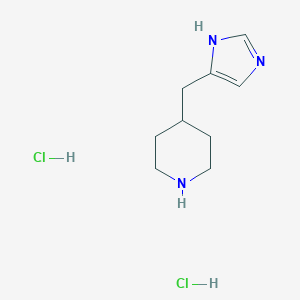
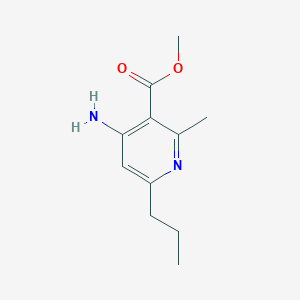
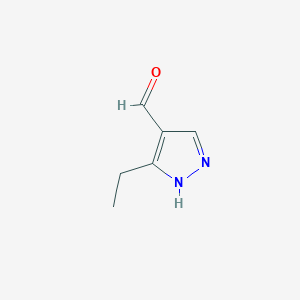

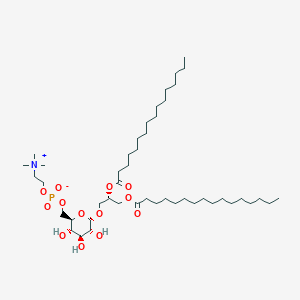
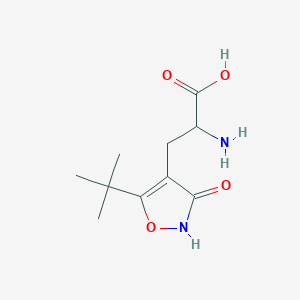
![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)
